Oxymetazoline-d4(imidazoline-d4)
Overview
Description
Oxymetazoline-d4(imidazoline-d4) is an organic compound that belongs to the class of alkylated phenols It is characterized by the presence of a tert-butyl group, two methyl groups, and a deuterated imidazole moiety attached to a phenol ring
Mechanism of Action
Mode of Action
Oxymetazoline-d4(imidazoline-d4) interacts with its targets, the α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . The α1-adrenoceptors agonism promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activating phospholipase C, while α2-adrenoceptors agonism leads to various physiological responses .
Biochemical Pathways
The biochemical pathways affected by Oxymetazoline-d4(imidazoline-d4) involve the adrenergic system. By stimulating adrenergic receptors, Oxymetazoline-d4(imidazoline-d4) causes vasoconstriction of dilated arterioles and reduces blood flow . This leads to a decrease in nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .
Result of Action
The molecular and cellular effects of Oxymetazoline-d4(imidazoline-d4)'s action include the reduction of nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea . These effects are achieved through the vasoconstriction of dilated arterioles and the reduction of blood flow .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Oxymetazoline-d4(imidazoline-d4) are largely derived from its interactions with various biomolecules. It has been identified that Oxymetazoline-d4(imidazoline-d4) has a higher affinity at α1A-adrenoceptors compared to α2B-adrenoceptors, but with higher potency at α2B-adrenoceptors . This indicates that Oxymetazoline-d4(imidazoline-d4) can interact with these receptors and potentially influence their function.
Cellular Effects
It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), can cause vasoconstriction of dilated arterioles and reduce blood flow by stimulating adrenergic receptors . This suggests that Oxymetazoline-d4(imidazoline-d4) may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of Oxymetazoline-d4(imidazoline-d4) involves a bioactivation mechanism involving a CYP2C19-catalyzed two-electron oxidation . This leads to the formation of a p-quinone methide species, which is a reactive intermediate . This reactive intermediate can then interact with other biomolecules, potentially influencing their function.
Temporal Effects in Laboratory Settings
It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), has a typical low-dose and brief dosage regimen limited to nasal delivery . This suggests that the effects of Oxymetazoline-d4(imidazoline-d4) may also be short-lived and dose-dependent.
Metabolic Pathways
The metabolic pathways of Oxymetazoline-d4(imidazoline-d4) involve monohydroxylation of the t-butyl group, oxidative dehydrogenation of the imidazoline to an imidazole moiety, and dihydroxylation of Oxymetazoline . These reactions are catalyzed by the enzyme CYP2C19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxymetazoline-d4(imidazoline-d4) typically involves the alkylation of 2,4-xylenol with isobutylene to introduce the tert-butyl group. The deuterated imidazole moiety can be introduced through a subsequent reaction with a deuterated imidazole derivative. The reaction conditions often involve the use of strong acids or bases to facilitate the alkylation and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using isobutylene and 2,4-xylenol as starting materials. The deuterated imidazole derivative can be synthesized separately and then coupled with the alkylated phenol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxymetazoline-d4(imidazoline-d4) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
Oxymetazoline-d4(imidazoline-d4) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used as an antioxidant and ultraviolet stabilizer in fuels, gasolines, and other industrial products
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: A structurally similar compound without the deuterated imidazole moiety.
2,6-Di-tert-butylphenol: Another alkylated phenol with two tert-butyl groups.
Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar phenolic structure
Uniqueness
Oxymetazoline-d4(imidazoline-d4) is unique due to the presence of the deuterated imidazole moiety, which can impart distinct chemical and biological properties. This deuterated group can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1262053-60-0 |
---|---|
Molecular Formula |
C16H25ClN2O |
Molecular Weight |
300.86 g/mol |
IUPAC Name |
6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2; |
InChI Key |
BEEDODBODQVSIM-FEUVXQGESA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl |
SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |
Purity |
98% by HPLC; 98% atom D |
Related CAS |
1491-59-4 (unlabelled) |
Synonyms |
3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol-d4; 2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline-d4; 6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol-d4; Hazol-d4; Navasin-d4; Navisin-d4; Nezeril-d4; Oxylazine-d4; Rhinofrenol-d4; Rhinolitan-d4; Sinerol-d4; |
tag |
Imidazol Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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